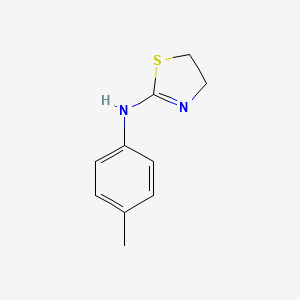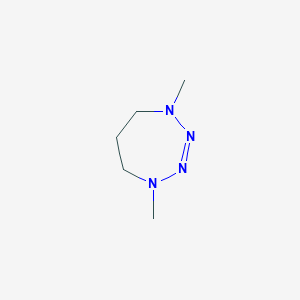
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with formaldehyde and formic acid can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
科学研究应用
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar structural features but different chemical properties.
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydro structure but differs in the ring size and nitrogen placement.
Uniqueness
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine is unique due to its seven-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
106131-54-8 |
|---|---|
分子式 |
C5H12N4 |
分子量 |
128.18 g/mol |
IUPAC 名称 |
1,4-dimethyl-6,7-dihydro-5H-tetrazepine |
InChI |
InChI=1S/C5H12N4/c1-8-4-3-5-9(2)7-6-8/h3-5H2,1-2H3 |
InChI 键 |
CHVIEVBMKIDMDN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(N=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


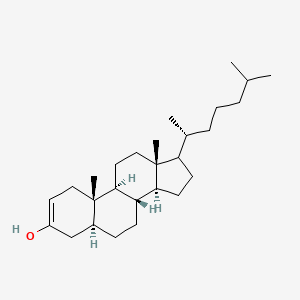
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
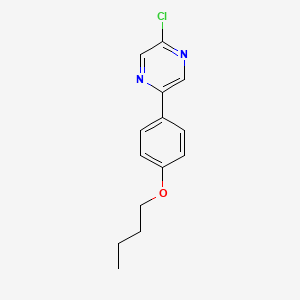
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
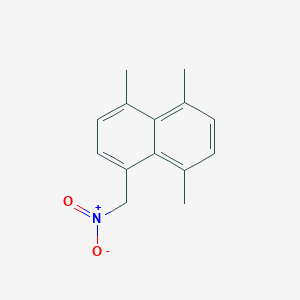
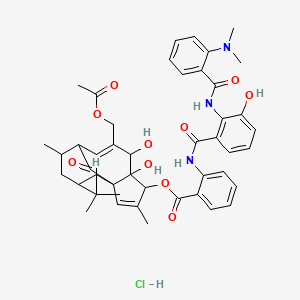
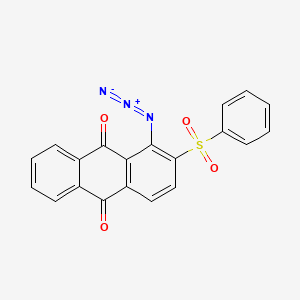
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
